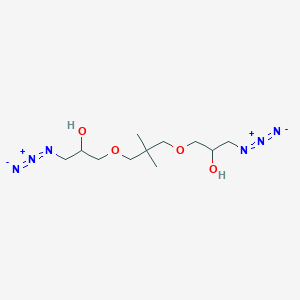
1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) is a complex organic compound with the molecular formula C11H22N6O4. It is a highly reactive compound known for its ability to crosslink proteins and serve as a reactive intermediate in chemical synthesis. This compound contains two azido groups and two hydroxyl groups, making it a versatile reagent in various scientific applications.
Méthodes De Préparation
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be synthesized by reacting two molecules of 3-azido-2-propanol with one molecule of 2,2-dimethyl-1,3-propanediol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The compound is known to decompose rapidly when exposed to heat and light, so the reaction conditions must be carefully controlled to ensure the stability of the product.
Analyse Des Réactions Chimiques
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) has several scientific research applications:
Chemistry: It is used as a crosslinking agent in polymer chemistry and as a reactive intermediate in organic synthesis.
Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) involves its highly reactive azido groups, which can form covalent bonds with various molecular targets. . This property makes the compound useful in bioconjugation and material science applications.
Comparaison Avec Des Composés Similaires
1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be compared with other similar compounds such as:
(2,2-Dimethyl-1,3-propanediyl)bis(oxy-3,1-propanediyl) bisacrylate: This compound also contains a 2,2-dimethyl-1,3-propanediyl backbone but has acrylate groups instead of azido groups.
Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-: This compound has a similar backbone but lacks the azido and hydroxyl groups.
The uniqueness of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) lies in its dual azido and hydroxyl functionalities, which provide a wide range of reactivity and applications.
Propriétés
IUPAC Name |
1-azido-3-[3-(3-azido-2-hydroxypropoxy)-2,2-dimethylpropoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O4/c1-11(2,7-20-5-9(18)3-14-16-12)8-21-6-10(19)4-15-17-13/h9-10,18-19H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSZIFDCZGUCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(CN=[N+]=[N-])O)COCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2416077.png)





![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)


![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
